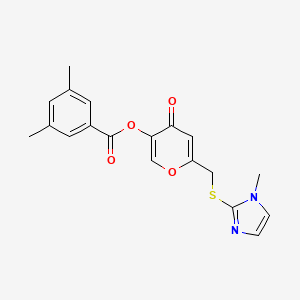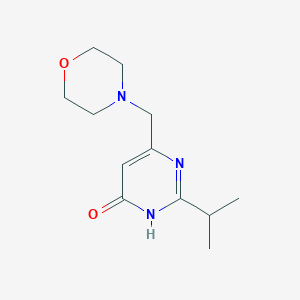![molecular formula C25H23FN2O B2833820 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone CAS No. 338420-93-2](/img/structure/B2833820.png)
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 4-fluorophenyl group, which is connected to a phenyl-indanone moiety. The presence of the fluorophenyl group is significant in medicinal chemistry for modulating metabolic stability and lipophilicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone typically involves the following steps:
Formation of Piperazine Derivatives: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Coupling with Indanone: The final step involves coupling the piperazine derivative with 3-phenyl-1-indanone under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indanone moiety, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted derivatives.
Applications De Recherche Scientifique
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Fluorophenylpiperazine: Shares the piperazine and fluorophenyl moieties but lacks the indanone structure.
3-Phenyl-1-indanone: Contains the indanone moiety but lacks the piperazine and fluorophenyl groups.
Uniqueness: 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is unique due to the combination of the piperazine ring, fluorophenyl group, and indanone moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
7-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O/c26-19-9-11-20(12-10-19)27-13-15-28(16-14-27)23-8-4-7-21-22(17-24(29)25(21)23)18-5-2-1-3-6-18/h1-12,22H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCBQYTDKLCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC=CC4=C3C(=O)CC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2833740.png)
![7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2833742.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide](/img/structure/B2833745.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2833746.png)
![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile](/img/structure/B2833755.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)



